molecular formula C10H17NO6 B1204334 diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate CAS No. 6267-40-9

diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate

Cat. No.: B1204334
CAS No.: 6267-40-9
M. Wt: 247.24 g/mol
InChI Key: ZJJNFDMJQOSWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate is an organic compound with the molecular formula C9H15NO5. It is a derivative of malonic acid and is used as an intermediate in organic synthesis. This compound is known for its role in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form simpler derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc powder and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate is widely used in scientific research due to its versatility:

Mechanism of Action

The compound exerts its effects through various chemical reactions, primarily involving its ester and amide functional groups. The molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    Diethyl acetamidomalonate: Similar in structure but lacks the hydroxymethyl group.

    Diethyl malonate: A simpler derivative without the acetamido and hydroxymethyl groups.

    Diethyl oximidomalonate: An intermediate in the synthesis of 2-acetamido-2-(hydroxymethyl)propanedioic acid diethyl ester.

Uniqueness

diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate is unique due to its combination of acetamido, hydroxymethyl, and ester functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical production.

Properties

CAS No.

6267-40-9

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

IUPAC Name

diethyl 2-acetamido-2-(hydroxymethyl)propanedioate

InChI

InChI=1S/C10H17NO6/c1-4-16-8(14)10(6-12,11-7(3)13)9(15)17-5-2/h12H,4-6H2,1-3H3,(H,11,13)

InChI Key

ZJJNFDMJQOSWEJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CO)(C(=O)OCC)NC(=O)C

Canonical SMILES

CCOC(=O)C(CO)(C(=O)OCC)NC(=O)C

Key on ui other cas no.

6267-40-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate
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diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate
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diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate
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diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate
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diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate
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diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate

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